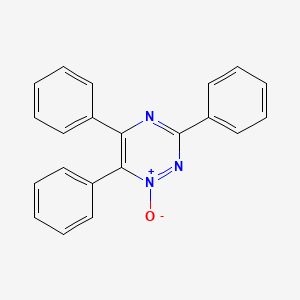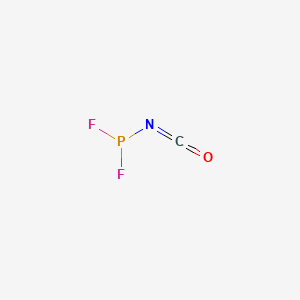
Phosphorisocyanatidous difluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorisocyanatidous difluoride is a chemical compound with the formula CF₂NOP It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorisocyanatidous difluoride can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with cyanogen fluoride under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of electrochemical fluorination techniques. This method allows for the efficient and scalable production of the compound by utilizing anhydrous hydrogen fluoride as the fluorinating agent .
Chemical Reactions Analysis
Types of Reactions
Phosphorisocyanatidous difluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state compounds.
Substitution: This compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state fluorides, while reduction reactions can produce lower oxidation state compounds .
Scientific Research Applications
Phosphorisocyanatidous difluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical synthesis processes, particularly in the formation of fluorinated compounds
Biology: The compound is studied for its potential biological activity and interactions with biomolecules
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals
Industry: This compound is used in the production of specialized materials and coatings, owing to its unique chemical properties
Mechanism of Action
The mechanism of action of phosphorisocyanatidous difluoride involves its interaction with specific molecular targets and pathways. The compound can form strong bonds with various atoms and groups, leading to significant changes in the structure and function of the target molecules. These interactions are mediated by the unique electronic properties of the phosphorus and fluorine atoms in the compound .
Comparison with Similar Compounds
Phosphorisocyanatidous difluoride can be compared with other similar compounds, such as:
Phosphorodifluoridic acid: Similar in structure but differs in reactivity and applications.
Phosphorofluoridic acid: Another related compound with distinct chemical properties.
Phosphorotrifluoridic acid: Known for its higher fluorine content and different reactivity patterns
Properties
CAS No. |
461-59-6 |
|---|---|
Molecular Formula |
CF2NOP |
Molecular Weight |
110.987 g/mol |
IUPAC Name |
difluoro(isocyanato)phosphane |
InChI |
InChI=1S/CF2NOP/c2-6(3)4-1-5 |
InChI Key |
DNPZEQDIWFRRQH-UHFFFAOYSA-N |
Canonical SMILES |
C(=NP(F)F)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


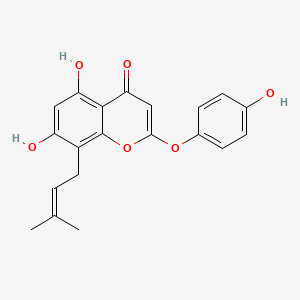
![(S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate](/img/structure/B14757506.png)
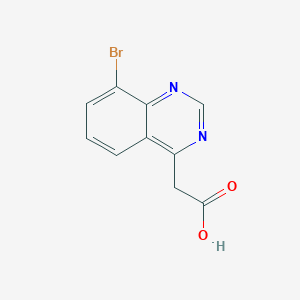
![N-[3-Bromopropyl]-p-toluenesulfonanilide](/img/structure/B14757524.png)
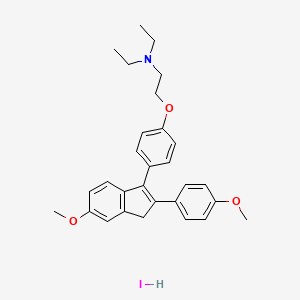
![(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14757533.png)
![1-[(3,5-difluoropyridin-2-yl)methyl]-N-[(1R)-1-phenylpropyl]benzimidazole-5-carboxamide](/img/structure/B14757539.png)
![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757553.png)
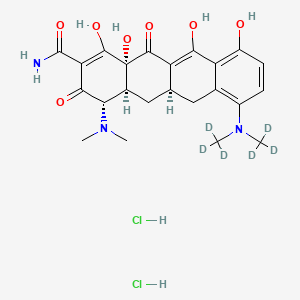
![1-Oxa-4-thiaspiro[4.4]nonan-2-one](/img/structure/B14757576.png)
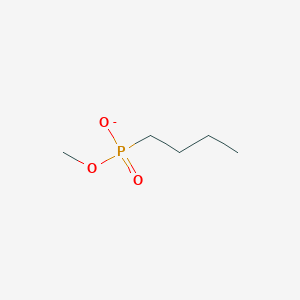
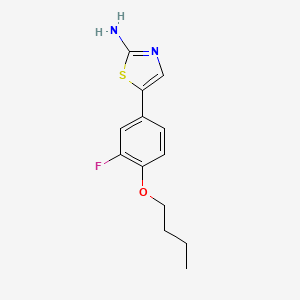
![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757588.png)
